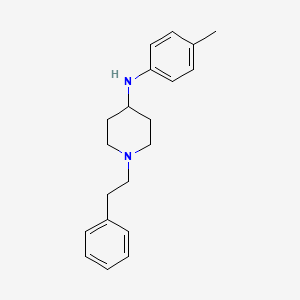

N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-1-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c1-17-7-9-19(10-8-17)21-20-12-15-22(16-13-20)14-11-18-5-3-2-4-6-18/h2-10,20-21H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFZZKQMVFHCCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2CCN(CC2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501037087 | |

| Record name | Despropionyl p-methylfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28456-20-4 | |

| Record name | Despropionyl p-methylfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Despropionyl para-Methylfentanyl is synthesized from the precursor 4-anilino-N-phenethylpiperidine (4-ANPP). The synthesis involves the following steps:

Formation of 4-ANPP: This is achieved through the reaction of aniline with phenethyl bromide in the presence of a base.

N-Alkylation: The 4-ANPP is then alkylated with para-methylbenzyl chloride under basic conditions to form Despropionyl para-Methylfentanyl.

Industrial Production Methods: The industrial production of Despropionyl para-Methylfentanyl follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to maintain consistency and safety .

Types of Reactions:

Oxidation: Despropionyl para-Methylfentanyl can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium hydride, alkyl halides.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted piperidines

Scientific Research Applications

Analgesic Properties

N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine is structurally related to fentanyl, a potent synthetic opioid analgesic. Research indicates that compounds in this class may exhibit significant analgesic effects, potentially offering alternatives for pain management in clinical settings. Studies have shown that derivatives of this compound can bind effectively to opioid receptors, suggesting their potential use in treating severe pain conditions .

Opioid Research

The compound is part of ongoing research into new opioid analgesics that aim to provide effective pain relief with reduced side effects compared to traditional opioids. Its structural modifications may lead to variations in potency and receptor selectivity, which are critical factors in developing safer analgesics .

Toxicological Studies

Research into the toxicological profile of this compound is essential for understanding its safety and potential risks. Preliminary studies suggest that while it may have therapeutic benefits, there are also risks associated with misuse and dependence similar to other opioids. Investigations into its metabolic pathways and long-term effects are ongoing to better assess its safety profile .

Case Study: Pain Management

A study conducted on the efficacy of various fentanyl analogs, including this compound, demonstrated that certain analogs provided superior analgesic effects compared to morphine. This finding supports the hypothesis that this compound could serve as a more effective treatment option for patients with chronic pain conditions .

Research Finding: Receptor Binding Affinity

Research published in pharmacological journals highlights the binding affinity of this compound to mu-opioid receptors. This affinity is crucial for its potential application as an analgesic agent. Comparative studies indicate that modifications to the piperidine structure can enhance or diminish this binding affinity, leading to variations in therapeutic effectiveness .

Mechanism of Action

Despropionyl para-Methylfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline. The inhibition occurs through the activation of G-protein-coupled receptors, which subsequently inhibit adenylate cyclase, reducing the levels of cyclic AMP .

Comparison with Similar Compounds

Key Physicochemical Properties:

- Molecular Formula : C₂₀H₂₆N₂

- Molecular Weight : 294.44 g/mol

- Structural Features :

- Piperidin-4-amine backbone.

- 4-Methylphenyl substituent (para-methyl group on the aryl ring).

- 2-Phenylethyl chain attached to the piperidine nitrogen.

The para-methyl group distinguishes it from ANPP (N-phenyl-1-(2-phenylethyl)piperidin-4-amine), which lacks this substitution .

Comparison with Structural Analogs

Despropionylfentanyl (ANPP)

- Structure : N-Phenyl-1-(2-phenylethyl)piperidin-4-amine .

- Molecular Formula : C₁₉H₂₄N₂.

- Key Differences: Substituent: ANPP has a simple phenyl group, while the target compound features a 4-methylphenyl group. Lipophilicity: The methyl group increases lipophilicity (logP ≈ 3.5 vs.

- Pharmacological Implications: ANPP is a Schedule I controlled substance in many jurisdictions due to its role as a fentanyl precursor .

4-Methoxybutyrfentanyl

Despropionyl-2-fluoro Fentanyl

N-Phenethyl-4-piperidone (NPP)

- Structure : 1-(2-Phenylethyl)piperidin-4-one .

- Key Differences :

- Backbone : Ketone group at the 4-position instead of an amine.

- Role in Synthesis : NPP is a precursor to ANPP and fentanyl derivatives, whereas the target compound is a terminal amine derivative .

Structural and Functional Analysis Table

Biological Activity

N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally related to various synthetic opioids and has been studied for its potential therapeutic applications, particularly in pain management and as a psychoactive substance.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure features a piperidine ring substituted with a 4-methylphenyl group and a 2-phenylethyl group, which are critical for its biological interactions.

1. Analgesic Properties

Research indicates that compounds similar to this compound exhibit significant analgesic effects. Studies on related piperidine derivatives have shown that they can effectively bind to opioid receptors, leading to pain relief. The mechanism involves modulation of neurotransmitter release and inhibition of pain pathways in the central nervous system .

2. Psychoactive Effects

As part of the fentanyl analogs, this compound has been associated with psychoactive properties. It interacts with the mu-opioid receptor, which is responsible for the euphoric effects commonly sought in recreational drug use. This interaction can lead to both therapeutic effects and potential for abuse .

3. Antimicrobial Activity

While primarily noted for its analgesic and psychoactive properties, preliminary studies suggest that this compound may also exhibit antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .

Case Study 1: Opioid Receptor Binding

A study conducted on the binding affinity of various piperidine derivatives to opioid receptors indicated that this compound binds effectively to the mu-opioid receptor. This binding correlates with its analgesic properties, suggesting its potential use as a pain management drug .

Case Study 2: Toxicological Assessment

Another research effort focused on the toxicological profile of this compound revealed that while it possesses therapeutic benefits, there are significant risks associated with its use, particularly concerning respiratory depression and addiction potential. This highlights the need for careful monitoring and regulation .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound’s synthesis likely involves reductive amination or nucleophilic substitution reactions targeting the piperidine scaffold. Key steps include:

Reductive Amination of 4-Piperidone Derivatives

-

Reaction : Hydrogenation of N-phenethyl-4-piperidone with 4-methylaniline in the presence of catalysts like Raney Ni or Pd/C (Figure 1) .

-

Conditions :

Alkylation of Piperidine Precursors

-

Reaction : Alkylation of a piperidin-4-amine intermediate with 2-phenylethyl halides (e.g., phenethyl bromide) .

-

Protection Strategies : Use of tert-butyl carbamate (Boc) to protect the amine during alkylation, followed by deprotection .

Comparative Reaction Conditions

Reaction parameters from analogous syntheses are summarized below:

| Method | Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Reductive amination | Raney Ni | Ethanol | 80°C | 88.2% | |

| Alkylation (Boc-protected) | NaH | DMF | RT–60°C | 75–85% |

Degradation and Stability

-

Acidic/Basic Hydrolysis : The compound may form as a degradation product of para-methylfentanyl under hydrolytic conditions due to cleavage of the propionyl group .

-

Oxidative Stability : The secondary amine in the piperidine ring is susceptible to oxidation, potentially forming N-oxide derivatives under strong oxidizing agents .

Structural Modifications and SAR Insights

-

Stereochemical Impact : Substitutions at the 2- and 4-positions of the piperidine ring significantly influence biological activity. For example, 2-methyl substituents in donepezil analogues reduce acetylcholinesterase inhibition by altering binding pocket interactions .

-

Aromatic Substituents : The 4-methylphenyl group enhances lipophilicity, potentially affecting metabolic stability and receptor affinity .

Q & A

How can N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine be synthesized with high purity for pharmacological studies?

Answer:

The synthesis of this compound typically involves multi-step alkylation and amine coupling reactions. A general approach includes:

- Step 1: Formation of the piperidin-4-amine core via reductive amination or nucleophilic substitution of a piperidine precursor.

- Step 2: Introduction of the 2-phenylethyl group using alkylating agents (e.g., phenethyl bromide) under basic conditions (e.g., NaH in acetonitrile or THF) .

- Step 3: Coupling with 4-methylaniline via Buchwald-Hartwig amination or direct nucleophilic displacement, optimized for regioselectivity and yield (70–85%) .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization to achieve >95% purity. HRMS and NMR are critical for verifying structural integrity .

What analytical methods are recommended for structural confirmation and purity assessment of this compound?

Answer:

- Reverse-Phase HPLC: Utilize a Newcrom R1 column with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% phosphoric acid (UV detection at 254 nm). Retention time and peak symmetry confirm purity (>99%) .

- NMR Spectroscopy: Key signals include:

- ¹H NMR: δ 7.2–7.4 (m, aromatic protons), δ 3.1–3.5 (m, piperidine CH₂), δ 2.8 (t, J = 7.2 Hz, phenethyl CH₂), δ 2.3 (s, 4-methylphenyl CH₃) .

- ¹³C NMR: δ 138.9 (quaternary aromatic C), δ 56.7 (piperidine N-CH₂), δ 21.1 (methyl group) .

- High-Resolution Mass Spectrometry (HRMS): Exact mass calculated for C₁₉H₂₄N₂: 280.1939; experimental m/z should match within 3 ppm .

How can researchers evaluate the opioid receptor binding affinity of this compound?

Answer:

- In Vitro Radioligand Binding Assays:

- Functional Assays: Measure cAMP inhibition in HEK293 cells expressing MOR to determine efficacy (EC₅₀) and intrinsic activity .

What metabolic pathways should be investigated for this compound in preclinical studies?

Answer:

- In Vitro Metabolism:

- Incubate with human liver microsomes (HLMs) and NADPH.

- Identify Phase I metabolites (e.g., N-dealkylation, hydroxylation) via LC-MS/MS.

- Monitor for phenethyl group oxidation (major pathway in fentanyl analogs) .

- Cytochrome P450 Inhibition: Test CYP3A4/5 and CYP2D6 interactions using fluorescent probes (e.g., midazolam for CYP3A4) .

- In Vivo Studies: Administer radiolabeled compound (¹⁴C) to rodents; collect plasma, urine, and feces for metabolite profiling .

How can structural modifications enhance the selectivity of this compound for specific opioid receptor subtypes?

Answer:

- Rational Design Strategies:

- Substituent Effects: Replace the 4-methyl group with electron-withdrawing groups (e.g., -F, -CF₃) to modulate receptor binding kinetics .

- Piperidine Ring Modifications: Introduce bulkier substituents (e.g., 3,3-dimethyl) to sterically hinder κ-receptor binding .

- Phenethyl Chain Variation: Shorten or elongate the chain to alter ligand-receptor docking (e.g., propyl vs. ethyl) .

- Computational Modeling: Perform molecular docking (AutoDock Vina) using MOR crystal structures (PDB: 5C1M) to predict binding modes .

What are the key challenges in resolving contradictory data on the pharmacokinetics of this compound across species?

Answer:

- Species-Specific Metabolism: Rats exhibit faster N-dealkylation than primates; use chimeric liver-humanized mice for translational relevance .

- Protein Binding Differences: Measure free fraction (fu) via equilibrium dialysis; adjust dosing regimens based on species-specific albumin affinity .

- Analytical Sensitivity: Validate LC-MS methods to detect low-abundance metabolites (LOQ < 1 ng/mL) and avoid false negatives .

How can researchers mitigate off-target effects of this compound in neuropharmacology studies?

Answer:

- Selectivity Profiling: Screen against 50+ GPCRs, ion channels, and transporters (Eurofins Panlabs) to identify off-target interactions .

- Functional Selectivity: Assess biased agonism (β-arrestin vs. G-protein signaling) using BRET or TRUPATH assays .

- Toxicology Studies: Conduct hERG channel inhibition assays (patch-clamp) and rodent cardiovascular monitoring to evaluate safety margins .

What strategies are effective in optimizing the stability of this compound in aqueous formulations?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.